1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Description
1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel heterocyclic compound with a unique structure combining furan, oxadiazole, pyrazine, and pyridinone moieties
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes.
The starting material, furan-2-carboxylic acid, undergoes esterification with methanol and concentrated sulfuric acid to form furan-2-yl methyl ester.
The ester is then converted into furan-2-yl hydrazinecarboxylate using hydrazine hydrate.
Next, the cyclization of furan-2-yl hydrazinecarboxylate with cyanogen bromide yields furan-2-yl-1,2,4-oxadiazole.
Finally, the resulting intermediate is subjected to condensation with pyridin-2-one under acidic conditions, yielding the target compound.
Industrial Production Methods
Scaling up the synthesis involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed for large-scale production.
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to the formation of various oxides.
Reduction: : Reduction reactions might alter the oxadiazole or pyrazinyl groups, producing different reduced forms.
Substitution: : The aromatic rings in the structure make it susceptible to substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Palladium on carbon (Pd/C) with hydrogen (H2) gas.
Substitution: : Nucleophiles like hydroxylamine and electrophiles like chloromethylation agents.
Major Products
Oxidation: : Formation of carboxylic acids, alcohols, or ketones.
Reduction: : Formation of amines or reduced heterocyclic rings.
Substitution: : Various substituted derivatives, depending on the nature of the substituent.
Chemistry
Acts as a versatile building block for the synthesis of more complex heterocyclic compounds.
Useful in the development of novel catalysts and ligands.
Biology
Medicine
Investigated for its potential use in treating various diseases, including cancer and inflammatory disorders, due to its bioactive properties.
Industry
Used in the development of advanced materials, including polymers and nanomaterials with unique properties.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and π-π stacking interactions.
These interactions lead to alterations in biological pathways, which can result in therapeutic effects or changes in material properties.
Similar Compounds
1,3,4-oxadiazole derivatives.
2-pyrazinecarboxamide compounds.
Pyridinone analogs.
Uniqueness
The combination of furan, oxadiazole, pyrazine, and pyridinone in a single molecule is rare, making it unique in its structural diversity and potential multifunctionality.
Its specific arrangement offers a distinct profile of chemical reactivity and biological activity.
This compound's multifaceted nature makes it a fascinating subject for ongoing scientific exploration and potential technological advancements.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N7O4/c26-15-4-3-11(17-22-16(24-28-17)12-8-19-5-6-20-12)9-25(15)10-14-21-18(29-23-14)13-2-1-7-27-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVJHVZMXXXXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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